molecular formula C18H14ClFN2O4 B6126625 (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B6126625
M. Wt: 376.8 g/mol
InChI Key: SGJCOXXRHWAQNO-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of appropriate aromatic aldehydes with pyrazolidine-3,5-dione derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers can investigate its interactions with various biological targets and pathways.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its pharmacokinetic and pharmacodynamic properties can be optimized to enhance its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern on the aromatic rings. The presence of both chloro and fluoro substituents, along with the dimethoxyphenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O4/c1-25-15-6-3-10(8-16(15)26-2)7-12-17(23)21-22(18(12)24)11-4-5-14(20)13(19)9-11/h3-9H,1-2H3,(H,21,23)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJCOXXRHWAQNO-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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